molecular formula C11H9I B1620664 2-(Iodomethyl)naphthalene CAS No. 24515-49-9

2-(Iodomethyl)naphthalene

Cat. No.: B1620664
CAS No.: 24515-49-9
M. Wt: 268.09 g/mol
InChI Key: NRAPOKBVGBEDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)naphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodine atom is attached to the methyl group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)naphthalene can be synthesized through several methods. One common method involves the iodination of 2-methylnaphthalene using iodine and a suitable oxidizing agent. Another method involves the reaction of 2-methylnaphthalene with N-iodosuccinimide (NIS) in acetonitrile at low temperatures (0-5°C) followed by warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale iodination reactions using molecular iodine or N-iodosuccinimide. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Iodomethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for radiolabeled compounds used in biological assays and imaging studies.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo oxidative and reductive transformations, making it a versatile intermediate in organic synthesis. Molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-naphthalene
  • 2-Chloromethyl-naphthalene
  • 2-Fluoromethyl-naphthalene

Comparison

2-(Iodomethyl)naphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and provides distinct electronic properties. The iodine atom also enhances the compound’s utility in radiolabeling applications compared to its halogenated analogs .

Properties

IUPAC Name

2-(iodomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAPOKBVGBEDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376697
Record name 2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24515-49-9
Record name 2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)naphthalene
Reactant of Route 2
2-(Iodomethyl)naphthalene
Reactant of Route 3
2-(Iodomethyl)naphthalene
Reactant of Route 4
2-(Iodomethyl)naphthalene
Reactant of Route 5
2-(Iodomethyl)naphthalene
Reactant of Route 6
2-(Iodomethyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.